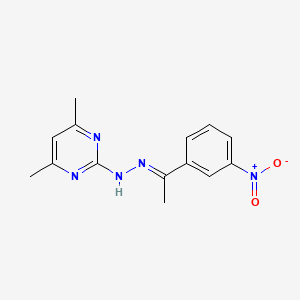![molecular formula C19H26N2O2S B5785657 N-[3-(4-methyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B5785657.png)
N-[3-(4-methyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-methyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide, also known as NPS, is a small molecule that has been extensively studied for its pharmacological properties. It was first synthesized in the 1980s and has since been used in various scientific research applications.
作用机制
The exact mechanism of action of N-[3-(4-methyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide is not fully understood, but it is believed to act as a modulator of voltage-gated sodium channels. This modulation leads to a decrease in the release of neurotransmitters such as glutamate and substance P, which are involved in pain and inflammation. This compound has also been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of calcium ion channels and has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a wide range of biochemical and physiological effects. It has been shown to decrease pain and inflammation, reduce seizure activity, and improve cognitive function. This compound has also been shown to have cardioprotective effects, including a reduction in myocardial infarction size and improved cardiac function following ischemia-reperfusion injury.
实验室实验的优点和局限性
One of the main advantages of using N-[3-(4-methyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide in lab experiments is its well-characterized pharmacological properties. It has been extensively studied and its effects on various systems are well-documented. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can lead to neurotoxicity and cardiotoxicity, which can limit its use in certain experiments.
未来方向
There are several areas of future research for N-[3-(4-methyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide. One area is the development of more selective this compound analogs that target specific sodium channel subtypes or sigma-1 receptor isoforms. Another area is the investigation of this compound's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanisms underlying this compound's cardioprotective effects and to determine its potential use in the treatment of cardiovascular disease.
Conclusion:
In conclusion, this compound is a small molecule that has been extensively studied for its pharmacological properties. Its well-characterized pharmacological properties make it a useful tool for scientific research, but its potential toxicity must be taken into consideration. Future research should focus on the development of more selective this compound analogs and the investigation of its potential use in the treatment of neurological and cardiovascular disorders.
合成方法
The synthesis of N-[3-(4-methyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide involves the reaction of 2-naphthalenesulfonyl chloride with 3-(4-methyl-1-piperidinyl)propylamine. The resulting product is then purified using column chromatography. The yield of this compound can vary depending on the reaction conditions used, but typically ranges from 50-70%.
科学研究应用
N-[3-(4-methyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide has been used in various scientific research applications, including studies on its effects on the central nervous system, cardiovascular system, and immune system. It has been shown to have analgesic, anti-inflammatory, and anticonvulsant properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
IUPAC Name |
N-[3-(4-methylpiperidin-1-yl)propyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c1-16-9-13-21(14-10-16)12-4-11-20-24(22,23)19-8-7-17-5-2-3-6-18(17)15-19/h2-3,5-8,15-16,20H,4,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDLHZQQTOEGRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-ethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5785582.png)
![1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine](/img/structure/B5785602.png)
![1,5-dimethyl-N'-[(2-methyl-3-furoyl)oxy]-1H-pyrrole-2-carboximidamide](/img/structure/B5785610.png)


![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5785638.png)
![[1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]cyanamide](/img/structure/B5785643.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide](/img/structure/B5785652.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine](/img/structure/B5785659.png)
![N-{4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5785667.png)

